

# Application Note: High-Throughput Cytokinin Profiling Using Deuterated Internal Standards

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## Compound of Interest

Compound Name: *Dihydrozeatin riboside-d3*

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## Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth, development, and physiological processes.<sup>[1]</sup> Accurate quantification of endogenous cytokinin levels is crucial for understanding their function in various biological systems. This application note provides a detailed protocol for the sensitive and accurate profiling of cytokinins in plant tissues using a robust method based on isotope dilution mass spectrometry. The use of deuterated internal standards ensures high precision and accuracy by correcting for analyte loss during sample preparation and variations in instrument response.<sup>[2][3]</sup> The described workflow, from sample extraction and purification to final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is designed for high-throughput and reliable quantification of a broad range of cytokinin metabolites.

## Materials and Reagents

- Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Acetic acid (glacial), Ammonium hydroxide
- Extraction Buffer (Modified Bieleski Buffer): 60% Methanol, 10% Formic acid, 30% Water<sup>[4]</sup>
- Deuterated Cytokinin Standards: A mixture of deuterated cytokinin standards (e.g.,  $[^2\text{H}_5]\text{tZ}$ ,  $[^2\text{H}_5]\text{tZR}$ ,  $[^2\text{H}_6]\text{iP}$ ,  $[^2\text{H}_6]\text{iPA}$ ) from a commercial supplier.

- Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges
- Other: Liquid nitrogen, centrifuge tubes, evaporator system (e.g., nitrogen stream), autosampler vials.

## Experimental Workflow

The overall experimental workflow for cytokinin profiling is depicted below.

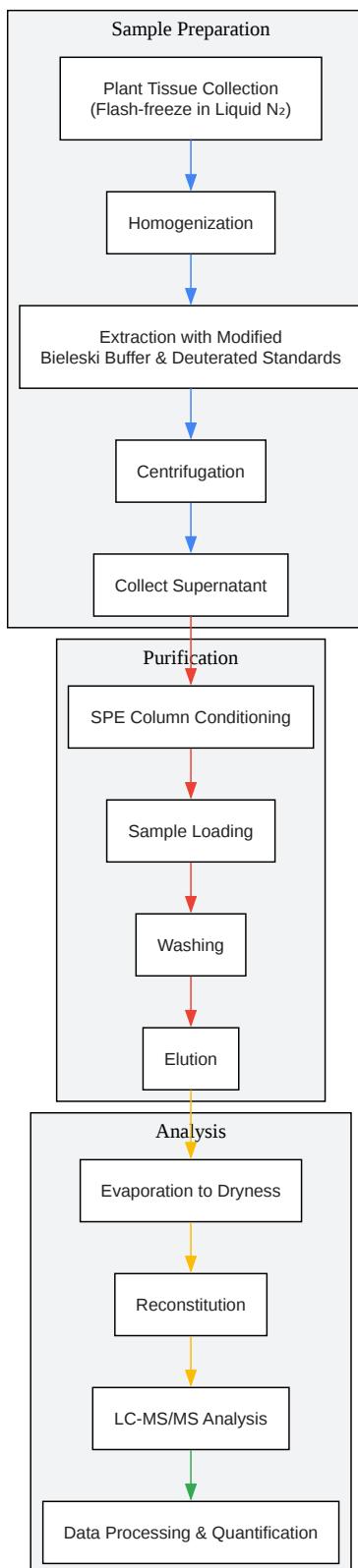
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Fig. 1: Experimental workflow for cytokinin profiling.

# Detailed Experimental Protocols

## 1. Sample Preparation

- Tissue Collection: Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.[\[5\]](#) Store samples at -80°C until extraction.
- Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater.
- Extraction:
  - Transfer the powdered tissue to a pre-chilled centrifuge tube.
  - Add 1 mL of ice-cold modified Bieleski buffer.[\[4\]](#)
  - Add the deuterated internal standard mix at a known concentration (e.g., 1 ng per sample).
  - Incubate on a shaker for 1 hour at 4°C in the dark.
- Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. For optimal recovery, the pellet can be re-extracted with another 0.5 mL of extraction buffer, centrifuged, and the supernatants pooled.

## 2. Solid-Phase Extraction (SPE) Purification

This protocol utilizes Oasis MCX cartridges for the purification of cytokinins.[\[6\]](#)

- Column Conditioning:
  - Pass 1 mL of methanol through the Oasis MCX cartridge.
  - Pass 1 mL of Milli-Q water through the cartridge.

- Equilibrate the cartridge with 1 mL of 1 M formic acid.
- Sample Loading: Dilute the supernatant with 1 M formic acid to a final volume of 2 mL and load it onto the conditioned cartridge.
- Washing:
  - Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interferents.
  - Wash the cartridge with 1 mL of methanol to remove hydrophobic interferents.
- Elution:
  - Elute the cytokinin bases, ribosides, and glucosides with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.
  - For the analysis of cytokinin nucleotides, a separate elution can be performed with 2 mL of 0.35 M ammonium hydroxide.
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).

### 3. LC-MS/MS Analysis

- Chromatographic Separation:
  - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A suitable gradient to separate the different cytokinin species. For example, a linear gradient from 5% to 50% B over 15 minutes.

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry:
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for each native cytokinin and its corresponding deuterated standard need to be optimized.

## Data Presentation

The use of deuterated internal standards allows for accurate quantification. Below are representative tables for recovery rates and cytokinin levels in *Arabidopsis thaliana* seedlings.

Table 1: Recovery of Deuterated Cytokinin Standards

Deuterated Standard	Average Recovery (%)	Standard Deviation (%)
[ <sup>2</sup> H <sub>5</sub> ]trans-Zeatin	85.2	4.1
[ <sup>2</sup> H <sub>5</sub> ]trans-Zeatin Riboside	88.9	3.5
[ <sup>2</sup> H <sub>6</sub> ]Isopentenyladenine	82.7	5.2
[ <sup>2</sup> H <sub>6</sub> ]Isopentenyladenosine	86.1	4.8

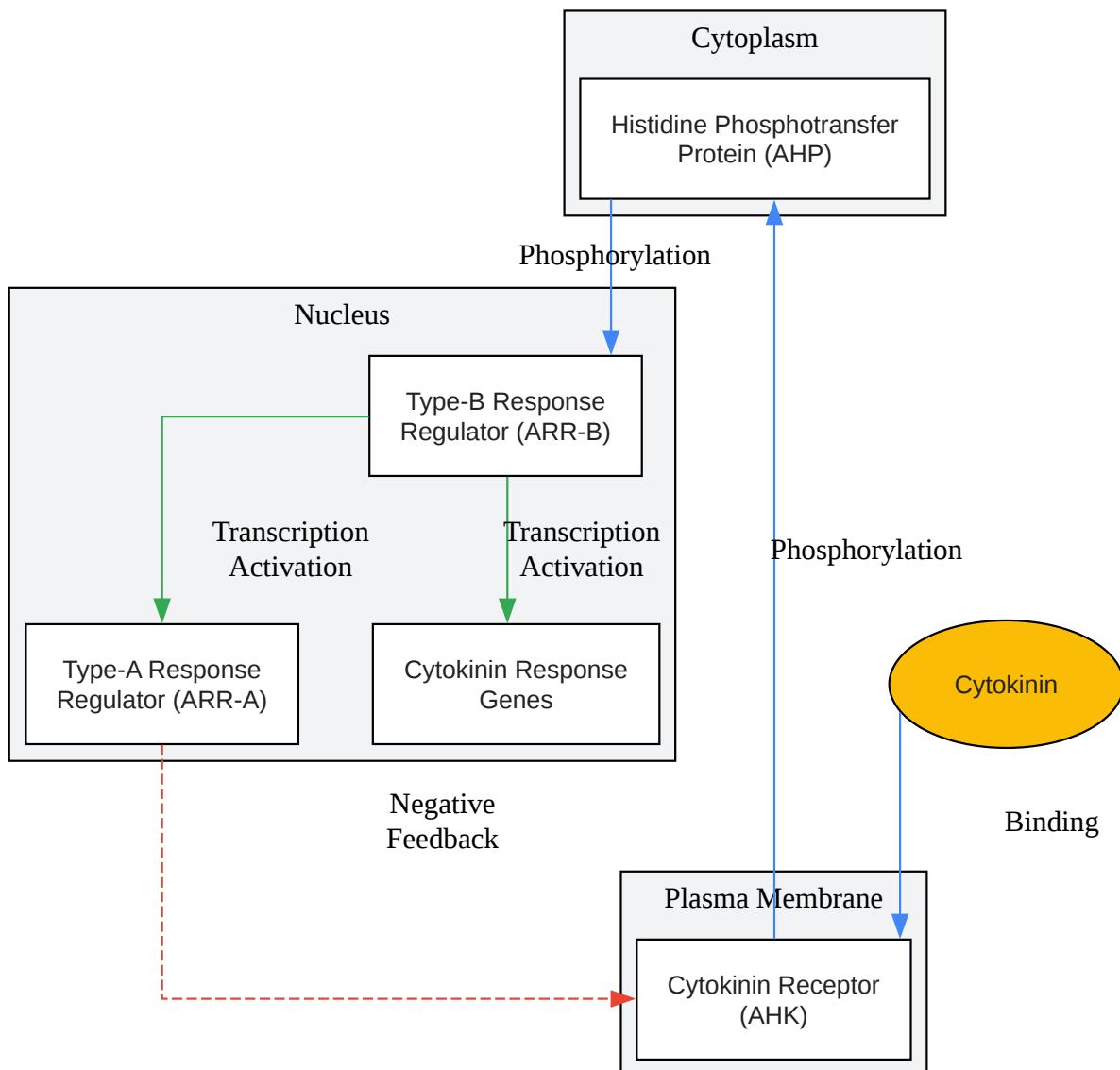
Table 2: Endogenous Cytokinin Levels in 14-day-old *Arabidopsis thaliana* Seedlings (pmol/g FW)

Cytokinin	Shoot	Root
trans-Zeatin	2.5 ± 0.4	1.8 ± 0.3
trans-Zeatin Riboside	5.1 ± 0.7	3.9 ± 0.5
Isopentenyladenine	3.2 ± 0.5	4.1 ± 0.6
Isopentenyladenosine	7.8 ± 1.1	6.5 ± 0.9

Data are presented as mean ± standard deviation from three biological replicates.

## Cytokinin Signaling Pathway

A simplified diagram of the cytokinin signaling pathway is presented below to provide context for the biological relevance of cytokinin profiling.



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